5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
Description
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS: 1033202-35-5) is a brominated pyridine derivative with a nitro group at position 3 and a 4-methoxybenzylamine substituent at position 2. This compound is primarily utilized in pharmaceutical research, particularly as a synthetic intermediate for kinase inhibitors such as pexidartinib, a therapeutic agent for tenosynovial giant cell tumors . Safety data sheets classify it as harmful via inhalation, skin contact, or ingestion, though detailed toxicological and ecological data remain unspecified .
Properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-20-11-4-2-9(3-5-11)7-15-13-12(17(18)19)6-10(14)8-16-13/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFRHGLSEXNIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674445 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-35-5 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromo-3-nitropyridin-2-amine
- Starting from 2-aminopyridine, selective bromination at the 5-position can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions (e.g., acetonitrile or dichloromethane).
- Nitration at the 3-position can be performed using nitrating mixtures (e.g., nitric acid/sulfuric acid) or milder nitrating agents to avoid over-substitution or degradation.
N-Alkylation with 4-Methoxybenzyl Group
- The amino group at the 2-position is alkylated by reacting with 4-methoxybenzyl chloride or bromide.
- This step typically requires a base such as potassium carbonate or sodium hydride to deprotonate the amine and facilitate nucleophilic substitution.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve reactants and promote reaction efficiency.
Representative Preparation Method
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of 2-aminopyridine derivative | Bromine or NBS, acetonitrile, 0–25°C | Controlled addition to avoid polybromination |
| 2 | Nitration at 3-position | HNO3/H2SO4 or milder nitrating agent, 0–5°C | Temperature control critical for regioselectivity |
| 3 | N-Alkylation with 4-methoxybenzyl chloride | 4-Methoxybenzyl chloride, K2CO3 or NaH, DMF, 50–80°C | Base deprotonates amine; alkylation proceeds via SN2 |
Catalytic and Coupling Reactions
Advanced synthetic routes may employ catalytic coupling reactions for improved selectivity and yield:
Negishi Coupling: As described in patent literature for related pyridine derivatives, Negishi coupling using nickel catalysts (e.g., bis(diphenylphosphino)propane nickel chloride) can replace bromine substituents with alkyl or aryl groups. This method can be adapted to introduce the 4-methoxybenzyl moiety or modify substituents on the pyridine ring with high regioselectivity and under mild conditions.
Directing Group Strategy: Use of directing groups on the amino nitrogen (e.g., dimethylformimidamide) can facilitate selective functionalization at the 3- or 5-position of the pyridine ring before removal by hydrolysis.
Reaction Optimization and Yields
- Reaction yields for bromination and nitration steps typically range from 50% to 80%, depending on reaction time, temperature, and reagent purity.
- N-alkylation yields are generally high (70–90%) when using appropriate bases and solvents.
- Catalytic coupling steps can achieve yields exceeding 85% with optimized catalyst loading and reaction times.
Data Table Summarizing Preparation Methods
| Preparation Step | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination of 2-aminopyridine | Br2 or NBS | None or mild base | Acetonitrile | 0–25 | 1–3 h | 60–75 | Avoid overbromination |
| Nitration at 3-position | HNO3/H2SO4 or mild nitrating agent | None | Acidic medium | 0–5 | 0.5–2 h | 50–70 | Regioselectivity critical |
| N-Alkylation with 4-methoxybenzyl chloride | 4-Methoxybenzyl chloride | K2CO3 or NaH | DMF or THF | 50–80 | 4–8 h | 75–90 | Base choice affects yield |
| Negishi coupling (optional) | Alkyl zinc reagent | Ni catalyst (e.g., dppeNiCl2) | THF or toluene | 25–80 | 2–6 h | 85–95 | For selective substitution |
Research Findings and Notes
- The use of nickel-catalyzed Negishi coupling has been demonstrated to efficiently replace bromine substituents on pyridine rings with methyl or benzyl groups, offering a powerful synthetic tool for preparing complex substituted pyridines.
- Directing groups on the amino nitrogen improve regioselectivity during functionalization steps and can be removed under acidic hydrolysis conditions without compromising the integrity of the pyridine ring.
- Reaction conditions such as temperature, solvent polarity, and reagent stoichiometry critically influence the purity and yield of the final compound.
- The presence of the 4-methoxybenzyl group enhances the compound’s stability and biological activity, making the N-alkylation step a key synthetic transformation.
- Industrial scale synthesis often involves continuous flow reactors to improve safety and scalability during bromination and nitration steps.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 5-amino-N-(4-methoxybenzyl)-3-nitropyridin-2-amine.
Reduction: Formation of 5-Bromo-N-(4-methoxybenzyl)-3-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that nitropyridine derivatives, including 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications in the nitro group position significantly affect the compound's cytotoxicity against human cancer cells, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its efficacy against a range of bacterial strains has been evaluated, revealing significant inhibitory effects. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Synthesis and Reactivity Studies
Nucleophilic Functionalization
this compound serves as a versatile precursor for synthesizing various functionalized pyridine derivatives. Studies have shown that it can undergo nucleophilic substitution reactions under mild conditions, yielding products with diverse functional groups that are valuable in pharmaceutical applications . The regioselectivity of these reactions is influenced by the electronic properties of substituents on the pyridine ring.
Photophysical Properties
The compound has been characterized for its photophysical properties, which are crucial for applications in fluorescence-based assays and sensors. The presence of the nitro group affects the electronic transitions within the molecule, leading to tunable fluorescence characteristics. This property is particularly useful in developing fluorescent probes for biological imaging .
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study provided insights into the compound's mechanism of action, highlighting its role in modulating apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results showed that the compound exhibited significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This positions it as a candidate for further development in antibiotic therapies .
Summary of Findings
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromine atom and methoxybenzyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The nitro group at position 3 in the target compound enhances electrophilicity, facilitating further functionalization (e.g., reduction to amines for drug candidates) .
Analogues with Varying Halogen and Nitro Substituents
Table 2: Halogen/Nitro Substitution Impact
Key Observations :
- Bromine at position 5 is common in kinase inhibitor intermediates, as seen in pexidartinib synthesis .
- Nitro groups at position 3 or 5 are critical for directing subsequent reactions (e.g., Suzuki couplings or reductions) .
Analogues with Heterocyclic or Aliphatic Substituents
Table 3: Heterocyclic/Aliphatic Derivatives
Key Observations :
- Diazepane or tetrahydropyran substituents improve solubility and metabolic stability compared to aromatic benzyl groups .
Research Findings and Limitations
- Synthetic Flexibility : The target compound’s nitro and bromo groups allow diverse derivatization, but competing reactivity (e.g., nitro reduction vs. bromine substitution) requires careful optimization .
- Data Gaps: Limited empirical data on toxicity, ecotoxicity, and precise physicochemical properties (e.g., melting point, solubility) hinder comprehensive risk assessment .
- Biological Relevance : Structural analogues with fluorinated or heterocyclic substituents show enhanced pharmacokinetic profiles, suggesting avenues for improving the target compound’s druglikeness .
Biological Activity
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against infectious diseases such as tuberculosis. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₀BrN₃O₂ and a molecular weight of approximately 308.13 g/mol. Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a methoxybenzyl group attached to the nitrogen atom. This unique arrangement contributes to its biological activity, particularly in anti-tubercular applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Nitration of Pyridine : The pyridine ring is nitrated to introduce the nitro group.
- Bromination : Bromine is introduced at the 5-position of the pyridine ring.
- Benzylation : The methoxybenzyl group is attached to the nitrogen atom.
This multi-step synthesis allows for modifications that can enhance biological activity or create novel derivatives with different pharmacological properties.
Anti-Tubercular Activity
This compound has shown promising results in combating Mycobacterium tuberculosis H37Ra. In various studies, compounds derived from this structure exhibited significant inhibitory effects, with IC₅₀ values ranging from 1.35 to 2.18 μM against the bacteria.
| Compound | IC₅₀ (μM) | Activity |
|---|---|---|
| Compound A | 1.35 | High |
| Compound B | 2.18 | Moderate |
Research indicates that this compound interacts with specific enzymes and proteins involved in bacterial metabolism and survival. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects during therapeutic use .
Study on Enzyme Interaction
A recent study focused on how this compound interacts with various enzymes associated with Mycobacterium tuberculosis. The findings suggested that modifications in the compound's structure could enhance binding affinity and specificity towards target enzymes, leading to improved anti-tubercular activity .
Pharmacological Evaluation
In another investigation, pharmacological evaluations were conducted on derivatives of this compound to assess their efficacy against different strains of tuberculosis. The results demonstrated that certain structural modifications significantly improved biological activity, highlighting the importance of chemical diversity in drug development .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structural Optimization : Further studies could focus on optimizing the chemical structure to enhance potency and reduce toxicity.
- Broader Spectrum Activity : Investigating its efficacy against other bacterial strains could reveal additional therapeutic applications.
- Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how this compound interacts at a molecular level with bacterial targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, and what reaction conditions are critical for achieving high yields?
- The compound is synthesized via reductive amination or palladium-catalyzed cross-coupling. A common method involves condensing 5-bromopyridin-2-amine derivatives with 4-methoxybenzaldehyde in methanol under reflux, followed by reduction using sodium cyanoborohydride. Critical parameters include maintaining anhydrous conditions, optimizing reaction time (e.g., 18 hours at 100°C), and stoichiometric control of the amine and aldehyde to minimize byproducts . Alternative routes employ Heck coupling or Tsuji-Trost reactions to introduce functional groups, requiring precise Pd catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- 1H/13C NMR : Key signals include the methoxybenzyl aromatic protons (δ 6.8–7.3 ppm), pyridine ring protons (δ 8.1–8.5 ppm), and the nitro group’s deshielding effect on adjacent carbons.
- LCMS : Validates molecular weight (e.g., [M+H]+ at m/z 352.1) and purity (>95% AUC).
- X-ray crystallography : Resolves conformational details, such as the dihedral angle between the pyridine and methoxybenzyl groups, using SHELXL refinement .
Advanced Research Questions
Q. How can researchers optimize the Heck coupling reaction for synthesizing derivatives of this compound?
- Optimization involves:
- Ligand selection : Bulky ligands (e.g., P(t-Bu)₃) improve regioselectivity for C-3 substitution.
- Solvent systems : Polar aprotic solvents (DMF or DMSO) enhance Pd catalyst stability.
- Temperature control : Reactions at 80–100°C balance rate and side-product formation.
- Post-reaction purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates products with >90% yield .
Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX software address them?
- Disorder in the methoxybenzyl group : Use PART and SUMP restraints in SHELXL to model split positions.
- Hydrogen bonding ambiguities : Validate H-atom positions via Fourier difference maps and geometric restraints (DFIX).
- Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) to heavy atoms and isotropic refinement for H atoms. Reference structures (e.g., 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) guide handling of non-covalent interactions .
Q. How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- The nitro group at C-3 activates the pyridine ring for SNAr at C-5 (bromine site) by increasing electrophilicity. Reactivity trends:
- Solvent effects : DMF or DMSO enhances nucleophile accessibility.
- Leaving group kinetics : Bromine substitution with amines (e.g., morpholine) proceeds at 60°C with K₂CO₃ as base, achieving >80% conversion.
- Competing pathways : Nitro reduction (e.g., H₂/Pd-C) to an amine alters regioselectivity, requiring careful monitoring .
Methodological Considerations
Q. What strategies mitigate byproduct formation during reductive amination?
- pH control : Maintain mildly acidic conditions (pH 4–5) to favor imine intermediate formation.
- Catalyst stoichiometry : Use 1.2 equivalents of NaBH3CN relative to the aldehyde.
- Workup protocols : Quench with ice-cold water to precipitate the product, minimizing hydrolysis .
Q. How can computational methods predict the biological activity of derivatives?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The methoxybenzyl group shows π-π stacking with Phe residues in active sites.
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC50 data. Nitro and bromine groups enhance hydrophobic binding .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (e.g., 170°C vs. 165°C): How should researchers validate purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
